molecular formula C6H16N2O B1584156 2-(4-Aminobutylamino)ethanol CAS No. 23563-86-2

2-(4-Aminobutylamino)ethanol

Cat. No.: B1584156
CAS No.: 23563-86-2
M. Wt: 132.2 g/mol
InChI Key: FJAOJVGLIUIDIX-UHFFFAOYSA-N
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Description

2-(4-Aminobutylamino)ethanol is an organic compound with the molecular formula C6H16N2O. It is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminobutylamino)ethanol typically involves the reaction of 4-aminobutylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{4-Aminobutylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminobutylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Aminobutylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminobutylamino)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. These interactions can modulate enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

    Ethanolamine: Similar structure but lacks the additional amino group.

    4-Aminobutanol: Similar structure but lacks the ethylene linkage.

    N-(2-Hydroxyethyl)ethylenediamine: Contains two amino groups and a hydroxyl group but with a different arrangement.

Uniqueness: 2-(4-Aminobutylamino)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in forming hydrogen bonds and other interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-aminobutylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-3-1-2-4-8-5-6-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAOJVGLIUIDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332254
Record name 2-(4-aminobutylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23563-86-2
Record name 2-(4-aminobutylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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